molecular formula C18H20N4O2S B3873138 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

Cat. No.: B3873138
M. Wt: 356.4 g/mol
InChI Key: MQOWSJNJCULJHM-YBFXNURJSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, linked to an acetamide moiety through a prop-2-enoxyphenyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The dimethylpyrimidine can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines. The sulfanyl group is introduced via a nucleophilic substitution reaction, followed by the formation of the acetamide linkage through an amidation reaction. The final step involves the condensation of the acetamide with the prop-2-enoxyphenyl group under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the pyrimidine ring may interact with nucleotide-binding sites, while the sulfanyl group could form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[2-nitro-4-(methyloxy)phenyl]acetamide

Uniqueness

The uniqueness of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide lies in its specific substitution pattern and the presence of the prop-2-enoxyphenyl group. This structural feature may confer distinct biological activity and chemical reactivity compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-9-24-16-7-5-15(6-8-16)11-19-22-17(23)12-25-18-20-13(2)10-14(3)21-18/h4-8,10-11H,1,9,12H2,2-3H3,(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOWSJNJCULJHM-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
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2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
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2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
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2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
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2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
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2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

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